molecular formula C18H18Cl2O3 B13428009 Tert-butyl 4-(benzyloxy)-3,5-dichlorobenzoate

Tert-butyl 4-(benzyloxy)-3,5-dichlorobenzoate

Katalognummer: B13428009
Molekulargewicht: 353.2 g/mol
InChI-Schlüssel: ZTWNLNMGFYKRSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-(benzyloxy)-3,5-dichlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, a benzyloxy group, and two chlorine atoms attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(benzyloxy)-3,5-dichlorobenzoate typically involves the esterification of 4-(benzyloxy)-3,5-dichlorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow microreactor systems. This method offers advantages such as improved efficiency, better control over reaction conditions, and reduced environmental impact compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(benzyloxy)-3,5-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-(benzyloxy)-3,5-dichlorobenzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl 4-(benzyloxy)-3,5-dichlorobenzoate involves its interaction with specific molecular targets. The benzyloxy group can form hydrogen bonds with amino acid residues in proteins, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl 4-(benzyloxy)-3,5-dichlorobenzoate is unique due to the presence of both tert-butyl and benzyloxy groups, which confer specific chemical properties such as increased lipophilicity and stability. The dichloro substitution pattern also provides unique reactivity compared to other similar compounds .

Eigenschaften

Molekularformel

C18H18Cl2O3

Molekulargewicht

353.2 g/mol

IUPAC-Name

tert-butyl 3,5-dichloro-4-phenylmethoxybenzoate

InChI

InChI=1S/C18H18Cl2O3/c1-18(2,3)23-17(21)13-9-14(19)16(15(20)10-13)22-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3

InChI-Schlüssel

ZTWNLNMGFYKRSR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.